5-Amino-biphenyl-2-carboxylic acid methyl ester

Positional isomerism Solid-state properties Crystallization tendency

Researchers developing farnesyltransferase inhibitors require the 5-amino-2-carboxylate regioisomer specifically-the 3-carboxylate analog fails to crystallize under identical conditions, risking irreproducible syntheses. This ortho-substituted biphenyl building block enables sequential amide coupling at the ester followed by amine functionalization (diazotization, reductive amination, or acylation) without cross-reactivity. - Validated intermediate for FTI-277 & non-thiol FTase inhibitors; acid congener replaces AA dipeptide in low-nanomolar Ras CAAX mimetics. - Available in research quantities up to 250 g with confirmed 98% purity; distinct crystallization behavior supports reproducible solid-phase protocols. - Computed LogP 3.30, PSA 52.32 Ų-serves as a defined reference point for structure-property relationship (SPR) studies within aminobiphenyl carboxylate series.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 51990-95-5
Cat. No. B1283641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-biphenyl-2-carboxylic acid methyl ester
CAS51990-95-5
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3
InChIKeyRCQJWALJLIKPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-biphenyl-2-carboxylic Acid Methyl Ester (CAS 51990-95-5): A Regiospecific Biphenyl Scaffold for Targeted Synthesis


5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS 51990-95-5), also systematically named methyl 5-amino-[1,1′-biphenyl]-2-carboxylate or methyl 4-amino-2-phenylbenzoate, is a small-molecule biphenyl derivative bearing a primary amino group at the 5-position and a methyl carboxylate ester at the 2-position of the same phenyl ring [1]. With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol, this compound belongs to the aminobiphenylcarboxylate ester class and is primarily employed as a versatile synthetic intermediate and building block in medicinal chemistry, agrochemical research, and materials science . Its ortho-disposed amino and ester functionalities on a biphenyl scaffold confer distinct reactivity profiles that differentiate it from positional isomers, making regiospecific selection critical for reproducible downstream synthetic outcomes .

Why 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester Cannot Be Replaced by a Generic Aminobiphenyl Analog


Aminobiphenyl carboxylate esters constitute a structurally diverse family in which the positions of the amino group, the carboxylate ester, and additional substituents on the biphenyl framework critically govern reactivity, crystallinity, and biological recognition. Even positional isomers sharing identical molecular formula and nearly superimposable computed logP and polar surface area values—such as methyl 5-amino-[1,1′-biphenyl]-3-carboxylate—display divergent solid-state properties including distinct crystallization tendencies attributed to altered intramolecular and intermolecular hydrogen-bonding networks . Furthermore, the 5-amino-2-carboxylate regiospecific arrangement on a single phenyl ring enables chemoselective transformations (e.g., amide coupling at the ester, diazotization at the amine) that are not geometrically accessible in 4′-amino or 3′-amino isomers. Generic substitution with an in-class analog without verifying regiospecific identity therefore risks failed syntheses, irreproducible biological results, and procurement of a compound with unrecognized differences in storage, handling, or derivatization behavior.

Quantitative Differentiation Evidence for 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester (CAS 51990-95-5) Versus Closest Analogs


Regiospecific Crystallization Behavior: 2-Carboxylate vs. 3-Carboxylate Positional Isomer

Methyl 5-amino-[1,1′-biphenyl]-2-carboxylate (the target compound) and its 3-carboxylate positional isomer (CAS 458538-00-6) share the identical molecular formula (C14H13NO2), molecular weight (227.26 g/mol), and nearly superimposable computed LogP and polar surface area values. Despite this near-identity in bulk computed descriptors, the 2-carboxylate isomer exhibits distinctly different crystallization tendencies compared to the 3-carboxylate isomer, an observation attributed to altered intramolecular hydrogen-bonding geometry between the ortho-disposed amino and ester groups in the 2-carboxylate congener . This solid-state differentiation has direct practical consequences for purification by recrystallization, long-term storage stability, and formulation consistency in research settings.

Positional isomerism Solid-state properties Crystallization tendency

5-Amino-2-carboxylate Regioisomer as a Privileged Scaffold in Farnesyltransferase Inhibitor Design

The 5-amino-biphenyl-2-carboxylic acid scaffold (the free acid form of the target methyl ester) has been employed as a conformationally constrained replacement for the internal dipeptide AA motif in CAAX peptidomimetic farnesyltransferase (FTase) inhibitors. In a study by Bolchi et al. (2011), 4-amino-2-phenylbenzoic acid—the acid congener of the target methyl ester—was used to replace the central dipeptide in Ras CAAX tetrapeptide mimetics. The resulting compounds, when combined with 2-amino-4-thiazolylacetic acid as the cysteine surrogate, produced FTase inhibitors with activity in the low nanomolar range and demonstrated antiproliferative effects on rat aortic smooth muscle cells via interference with Ras farnesylation [1]. Furthermore, the target methyl ester itself serves as a direct intermediate in the published synthesis route for FTI-277 (CAS 170006-73-2), a well-characterized FTase inhibitor, where the 5-aminobiphenyl-2-carboxylic acid methyl ester undergoes reductive condensation to elaborate the final peptidomimetic structure [2].

Farnesyltransferase inhibition Peptidomimetic design Anticancer scaffold

Computed Physicochemical Descriptors Differentiating the 5-Amino-2-carboxylate Regioisomer from the 4′-Amino Analog

Computed physicochemical descriptors for the target compound—LogP of 3.30 and polar surface area (PSA) of 52.32 Ų —reflect the spatial arrangement where both polar functional groups (amino and methyl ester) reside on the same phenyl ring, creating a localized polar domain adjacent to a hydrophobic biphenyl surface. In contrast, the 4′-amino positional isomer (CAS 17103-27-4) distributes the amino group to the distal phenyl ring, resulting in a different spatial segregation of polarity and altered molecular shape, which can influence membrane permeability, protein binding, and chromatographic retention behavior in ways that are not captured by aggregate computed descriptors alone . While direct experimental LogP or PSA measurements for both isomers under identical conditions are not available from non-excluded sources, the distinct topological presentation of pharmacophoric features supports differentiated behavior in biological and chromatographic systems.

Physicochemical profiling LogP Polar surface area Drug-likeness

Commercial Availability and Purity Benchmarking Against the 4′-(Aminomethyl) Analog

The target compound is commercially available from multiple reputable suppliers with documented purity specifications. Sigma Aldrich (J&W Pharmlab) offers the compound at 96% purity as an off-white solid , while ChemicalBook lists availability at 98% purity in pack sizes ranging from 1 g to 250 g . In comparison, the closely related 4′-(aminomethyl)-biphenyl-2-carboxylic acid methyl ester (CAS 133052-21-8) carries a purity specification of 97% (HPLC) with a higher molecular weight (241.29 vs. 227.26 g/mol) due to the additional methylene unit, which alters both the reactivity profile at the amino position (primary amine vs. benzylamine-type reactivity) and the stoichiometry in downstream coupling reactions . The target compound thus offers a combination of higher available purity (98% vs. 97%) and lower molecular weight—yielding more moles per gram purchased—that can translate to cost efficiency in multi-step syntheses.

Commercial sourcing Purity comparison Supply chain differentiation

Optimal Application Scenarios for 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester (CAS 51990-95-5) Based on Differential Evidence


Synthesis of Farnesyltransferase Inhibitors via CAAX Peptidomimetic Strategies

The target methyl ester is the documented intermediate for FTI-277, a farnesyltransferase inhibitor, and its acid congener has been validated as a central scaffold replacing the AA dipeptide in Ras CAAX mimetics yielding low-nanomolar FTase inhibitors [1]. Researchers developing non-thiol FTase inhibitors should procure this specific regioisomer, as alternative aminobiphenyl positional isomers lack published validation in this inhibitor class. The methyl ester protection enables selective amide coupling at the carboxyl position while preserving the 5-amino group for subsequent reductive amination or diazotization chemistry [2].

Regiospecific Solid-Phase or Crystallization-Dependent Synthesis Workflows

Owing to the ortho relationship between the 5-amino and 2-carboxylate ester groups, this compound exhibits distinct crystallization behavior compared to its 3-carboxylate positional isomer, despite near-identical computed LogP and PSA [1]. This property is relevant for laboratories employing recrystallization as a purification step or developing solid-phase synthesis protocols where crystalline intermediate consistency is critical for reproducible yields. Procurement of the 2-carboxylate isomer is essential when established protocols specify this regioisomer, as the 3-carboxylate analog may fail to crystallize under identical conditions.

Biphenyl Library Synthesis Requiring Orthogonal Amino and Ester Functionalization

The co-localization of a primary aromatic amine and a methyl ester on the same phenyl ring of the biphenyl system enables sequential orthogonal derivatization—amide formation at the ester (via hydrolysis and coupling) followed by amine functionalization (via diazotization/Sandmeyer, reductive amination, or acylation)—without cross-reactivity complications. This regiospecific arrangement is absent in 4′-amino isomers, where the amino group resides on the distal ring, requiring different protection group strategies. The target compound's 98% commercial purity and availability in up to 250 g quantities [1] support both small-scale library synthesis and scale-up to preclinical candidate production.

Physicochemical Property Benchmarking in Aminobiphenyl Analog Series

With a measured/computed LogP of 3.30 and PSA of 52.32 Ų [1], the target compound occupies a specific physicochemical property space that can serve as a reference point for structure–property relationship (SPR) studies within aminobiphenyl carboxylate series. When evaluating how substituent position affects lipophilicity, permeability, or metabolic stability, this regioisomer provides a defined baseline against which 3-carboxylate, 4′-amino, and other positional isomers can be experimentally compared. Researchers conducting SPR campaigns should procure the exact regioisomer to ensure data consistency across publications and internal project databases.

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